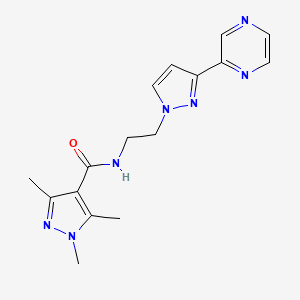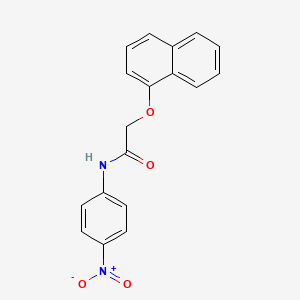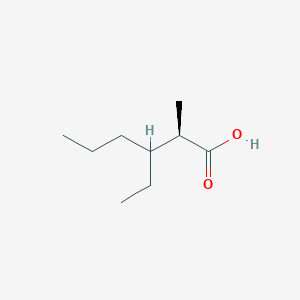
1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nematocidal Evaluation
Pyrazole carboxamide derivatives have been identified as possessing significant nematocidal activity. A study by Zhao, Xing, Xu, Peng, and Liu (2017) synthesized a series of fluorine-containing pyrazole carboxamides. These compounds exhibited weak fungicidal activity but considerable effectiveness against the nematode M. incognita (Zhao et al., 2017).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole carboxamides. They studied the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via specific chemical reactions, providing insight into the versatility of such compounds (Yıldırım et al., 2005).
Reaction Mechanisms
The study of reaction mechanisms involving pyrazole carboxamides was detailed by Ledenyova, Falaleev, Shikhaliev, Ryzhkova, and Zubkov (2018). They investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering complex reaction pathways (Ledenyova et al., 2018).
Synthesis and Biological Evaluation
Donohue, Michelotti, Reader, Reader, Stirling, and Tice (2002) conducted a synthesis and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. Their research contributed to understanding the potential biological applications of these compounds, including their toxic effects on C. elegans (Donohue et al., 2002).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized novel pyrazolopyrimidines derivatives, testing them for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promise in both cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase (Rahmouni et al., 2016).
Crystal Structure and DFT Study
Zhao and Wang (2023) investigated the crystal structure of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative of pyrazole, using X-ray diffraction and density functional theory (DFT) calculations. Their study offered insights into the physical and chemical properties of the compound (Zhao & Wang, 2023).
Cytotoxicity of Pyrazole Derivatives
Hassan, Hafez, and Osman (2014) conducted research on the cytotoxicity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Their work involved synthesizing and testing these compounds against Ehrlich Ascites Carcinoma (EAC) cells, contributing to understanding their potential as antitumor agents (Hassan et al., 2014).
Protoporphyrinogen Oxidase Inhibitors
Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, and Yang (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as protoporphyrinogen oxidase inhibitors, potentially useful as herbicides. These compounds showed substantial herbicidal activity and inhibition against protoporphyrinogen oxidase in vitro (Li et al., 2008).
Antimicrobial Activity
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, examining their antimicrobial activity against various bacterial strains and fungi. This research expanded the understanding of the antimicrobial potential of these compounds (Hassan, 2013).
Photosynthetic Electron Transport Inhibitors
Vicentini, Guccione, Giurato, Ciaccio, Mares, and Forlani (2005) investigated a series of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. Their study highlighted the inhibitory properties of these compounds, which could be comparable to commercial herbicides like diuron and lenacil (Vicentini et al., 2005).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-15(12(2)22(3)20-11)16(24)19-7-9-23-8-4-13(21-23)14-10-17-5-6-18-14/h4-6,8,10H,7,9H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIWOPVMYHRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)

![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)
![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)


![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)



![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)